molecular formula C15H15F3N8 B2912567 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine CAS No. 2034330-32-8

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

Cat. No.: B2912567
CAS No.: 2034330-32-8
M. Wt: 364.336
InChI Key: ZVAJHHKCJNSLAI-UHFFFAOYSA-N
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Description

6-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine is a synthetic purine derivative featuring a piperazine ring substituted at the 6-position of the purine core. The piperazine moiety is further functionalized with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group, a structural motif known for enhancing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . This compound belongs to a broader class of 6-piperazin-1-yl-purines, which are explored for diverse pharmacological activities, including anticancer, antimicrobial, and cardioprotective effects .

Properties

IUPAC Name

6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-9-23-10(15(16,17)18)6-11(24-9)25-2-4-26(5-3-25)14-12-13(20-7-19-12)21-8-22-14/h6-8H,2-5H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJHHKCJNSLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and purine intermediates. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-amine with piperazine under controlled conditions to form the pyrimidine-piperazine intermediate. This intermediate is then reacted with a purine derivative to yield the final compound. The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The target compound’s trifluoromethyl group enhances metabolic stability compared to acyl (e.g., compound 35) or aryl (e.g., compound 4l) substituents .

Synthetic Complexity : Compounds with pyrimidine-based substituents (e.g., target compound, ) require multi-step syntheses involving heterocyclic coupling, whereas acyl derivatives (e.g., compound 29) are synthesized via simpler acylation reactions .

Pharmacological Activity Trends

Key Insights:

  • Antimicrobial Activity : Aryl-substituted derivatives (e.g., ) show potency against mycobacterial and fungal strains, likely due to hydrophobic interactions with microbial membranes.
  • Anticancer Potential: Compounds with trifluoromethoxy or chlorophenyl groups (e.g., ) exhibit antitumor activity, suggesting that electron-deficient aromatic systems enhance target binding.
  • Cardioprotection : Nitrate ester-functionalized purines (e.g., ) activate cardioprotective pathways, a feature absent in the target compound due to its lack of nitro groups.

Molecular Weight and Solubility:

  • The target compound’s molecular weight is expected to be ~360–380 g/mol, comparable to analogs like compound 4l (557.0 g/mol) but higher than simpler acyl derivatives (e.g., compound 29: 517.4 g/mol) .
  • The trifluoromethyl group may reduce aqueous solubility compared to hydroxyl or morpholine-containing analogs (e.g., compound 49, m/z 538.1) .

Biological Activity

The compound 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a purine core substituted with a piperazine ring and a pyrimidine moiety. The trifluoromethyl group enhances its lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

PropertyValue
Molecular FormulaC16H21F3N4
Molecular Weight358.36 g/mol
IUPAC Name6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine
InChI KeyBPSRUNMIVZBACR-UHFFFAOYSA-N

The biological activity of this compound is potentially mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical pathways such as:

  • Signal Transduction : It may modulate pathways related to cell proliferation and survival.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives tested against Staphylococcus aureus showed significant inhibition rates, suggesting potential use in treating bacterial infections.

PathogenInhibition (%)Reference
Staphylococcus aureus7.75 - 8.94
Escherichia coliModerate
Candida albicansUp to 21.65

Case Studies

  • In Vivo Studies : In animal models, compounds derived from the same structural framework demonstrated anti-inflammatory effects, indicating a broader therapeutic potential beyond antimicrobial applications. These studies utilized various dosing regimens to assess efficacy and safety profiles.
  • Docking Studies : Computational docking studies have suggested that the compound can effectively bind to target proteins involved in disease processes, providing insights into its mechanism of action at the molecular level.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Potential : Some studies indicate that derivatives can inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes like cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.

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